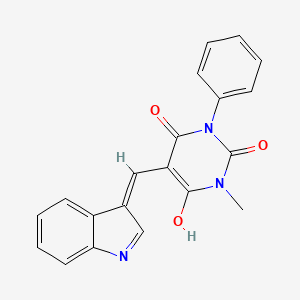![molecular formula C21H17BrN2O3 B5972319 N-[3-(benzoylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5972319.png)
N-[3-(benzoylamino)phenyl]-3-bromo-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(benzoylamino)phenyl]-3-bromo-4-methoxybenzamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is commonly referred to as "BMB" and is a member of the benzamide family of compounds. BMB is a white crystalline powder that is soluble in organic solvents and is primarily used in laboratory experiments.
Mecanismo De Acción
The mechanism of action of BMB is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cellular processes. BMB has been shown to inhibit the activity of various kinases and phosphatases, which are involved in the regulation of cell growth and survival. BMB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
BMB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. BMB has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, BMB has been shown to have antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMB in laboratory experiments is its relatively low cost and availability. BMB is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using BMB is its potential toxicity and side effects. BMB has been shown to have cytotoxic effects on some cell lines, and its use should be carefully monitored.
Direcciones Futuras
There are many potential future directions for research on BMB. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. BMB has also been investigated for its potential as a tool for studying cellular signaling pathways and enzyme activity. Additionally, further studies are needed to fully understand the mechanism of action of BMB and its potential side effects. Overall, BMB is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of BMB involves the reaction of 4-bromo-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobenzoyl chloride to produce BMB. The overall synthesis process is relatively straightforward and has been optimized for high yields.
Aplicaciones Científicas De Investigación
BMB has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. BMB has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-27-19-11-10-15(12-18(19)22)21(26)24-17-9-5-8-16(13-17)23-20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERTQJZWXFIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5472265 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(2-methyl-3-phenyl-2-propen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5972236.png)
![2,4,6-trinitrophenol - [3-(9-benzyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propyl]amine (1:1)](/img/structure/B5972237.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5972248.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5972251.png)
![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5972264.png)
![2-chloro-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B5972274.png)
![2-{4-(2-chlorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5972275.png)
![2-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5972278.png)
methanone](/img/structure/B5972290.png)

![N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B5972310.png)

![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5972325.png)
